1-[3-(benzyloxy)benzoyl]-3-(cyclopropylmethoxy)pyrrolidine
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Overview
Description
1-[3-(Benzyloxy)benzoyl]-3-(cyclopropylmethoxy)pyrrolidine is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a benzoyl group, and a cyclopropylmethoxy group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(benzyloxy)benzoyl]-3-(cyclopropylmethoxy)pyrrolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxybenzoyl Intermediate: This step involves the reaction of 3-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)benzaldehyde.
Cyclopropylmethoxy Group Introduction: The next step involves the reaction of 3-(benzyloxy)benzaldehyde with cyclopropylmethanol in the presence of a suitable catalyst to introduce the cyclopropylmethoxy group.
Pyrrolidine Ring Formation: The final step involves the reaction of the intermediate with pyrrolidine under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzyloxy)benzoyl]-3-(cyclopropylmethoxy)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[3-(Benzyloxy)benzoyl]-3-(cyclopropylmethoxy)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(benzyloxy)benzoyl]-3-(cyclopropylmethoxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(Benzyloxy)benzoyl]-3-(methoxy)pyrrolidine
- 1-[3-(Benzyloxy)benzoyl]-3-(ethoxy)pyrrolidine
- 1-[3-(Benzyloxy)benzoyl]-3-(propoxy)pyrrolidine
Uniqueness
1-[3-(Benzyloxy)benzoyl]-3-(cyclopropylmethoxy)pyrrolidine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(3-phenylmethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c24-22(23-12-11-21(14-23)26-16-18-9-10-18)19-7-4-8-20(13-19)25-15-17-5-2-1-3-6-17/h1-8,13,18,21H,9-12,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLRZTFFAAZRBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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